1-{[6-(PHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(PHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines benzotriazole, phenoxymethyl, and triazolothiadiazole moieties. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method involves the reaction of benzotriazole with an appropriate aldehyde to form a benzotriazolylmethyl intermediate. This intermediate is then reacted with a phenoxymethyl-substituted triazolothiadiazole precursor under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[6-(PHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-{[6-(PHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the benzotriazolylmethyl and phenoxymethyl groups.
1,2,4-Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring, differing in the heterocyclic fusion pattern.
Thiazolo[3,2-b][1,2,4]triazole: Another related compound with a different arrangement of the triazole and thiadiazole rings
Uniqueness
The uniqueness of 3-(benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H13N7OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N7OS/c1-2-6-12(7-3-1)25-11-16-21-24-15(19-20-17(24)26-16)10-23-14-9-5-4-8-13(14)18-22-23/h1-9H,10-11H2 |
InChI Key |
ISIOXVRMGJKTOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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